molecular formula C23H25NO8 B13818251 [1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-oxo-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-6-yl] acetate

[1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-oxo-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-6-yl] acetate

Cat. No.: B13818251
M. Wt: 443.4 g/mol
InChI Key: IRWBXSBGVPHVRU-UHFFFAOYSA-N
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Description

[1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-oxo-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-6-yl] acetate: is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and an oxazoloisoquinoline core. This compound is of interest due to its potential bioactive properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-oxo-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-6-yl] acetate typically involves multi-step organic reactions. One common approach is the Michael addition of N-heterocycles to chalcones, catalyzed by ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride . This method is noted for its green metrics and moderate yield due to the retro-Michael reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable synthesis are likely to be applied to scale up the production, ensuring minimal environmental impact and efficient use of resources.

Chemical Reactions Analysis

Types of Reactions

[1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-oxo-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-6-yl] acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its bioactivity.

    Substitution: The methoxy groups and other substituents can be replaced with different functional groups to create derivatives with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-oxo-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-6-yl] acetate is studied for its potential as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

The compound’s bioactive properties make it a candidate for research in pharmacology and medicinal chemistry. It may exhibit anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory activities . These properties are of interest for developing new therapeutic agents.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism of action of [1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-oxo-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-6-yl] acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-oxo-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-6-yl] acetate stands out due to its oxazoloisoquinoline core and multiple methoxy groups

Properties

Molecular Formula

C23H25NO8

Molecular Weight

443.4 g/mol

IUPAC Name

[1-(3,4-dimethoxyphenyl)-8,9-dimethoxy-3-oxo-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-6-yl] acetate

InChI

InChI=1S/C23H25NO8/c1-12(25)31-20-11-24-21(15-10-19(30-5)18(29-4)9-14(15)20)22(32-23(24)26)13-6-7-16(27-2)17(8-13)28-3/h6-10,20-22H,11H2,1-5H3

InChI Key

IRWBXSBGVPHVRU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CN2C(C(OC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C14)OC)OC

Origin of Product

United States

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